A Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-(3-Nitrophenyl)-2'-acrylonaphthone
A Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-(3-Nitrophenyl)-2'-acrylonaphthone
Abstract: This technical guide provides a comprehensive overview of 3-(3-Nitrophenyl)-2'-acrylonaphthone, a member of the chalcone family of organic compounds. Chalcones, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, are of significant interest to the scientific community due to their broad spectrum of biological activities. This document details the chemical structure, physicochemical properties, and a robust, field-proven protocol for the synthesis of the title compound via Claisen-Schmidt condensation. Furthermore, it offers an in-depth analysis of the spectroscopic data essential for its characterization, including FT-IR, NMR, and Mass Spectrometry. Finally, we explore the potential therapeutic applications of this molecule, contextualized by the known pharmacological relevance of the chalcone scaffold and the influence of the nitrophenyl moiety, providing a forward-looking perspective for researchers in drug discovery and medicinal chemistry.
Introduction: The Chalcone Scaffold in Medicinal Chemistry
Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a pivotal class of compounds in the flavonoid family, serving as key biosynthetic precursors to other flavonoids and isoflavonoids in plants.[1][2] Their core structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated ketone bridge, a feature that imparts significant chemical reactivity and a wide array of pharmacological properties.[3][4] The scientific literature extensively documents the diverse biological activities of chalcone derivatives, including anti-inflammatory, antibacterial, antifungal, anticancer, and antioxidant effects.[3][5][6][7]
The versatility of the chalcone scaffold allows for structural modifications on either aromatic ring, which can modulate its electronic properties and, consequently, its biological efficacy.[3] The title compound, 3-(3-Nitrophenyl)-2'-acrylonaphthone, is a synthetic chalcone incorporating a naphthalene ring and a nitrophenyl group. The introduction of a nitro (NO₂) group is a common strategy in medicinal chemistry to enhance or confer specific biological activities.[8] This guide serves as a technical resource for researchers, providing detailed methodologies and scientific rationale pertinent to the study and application of this promising molecule.
Chemical Identity and Physicochemical Properties
Structure and Nomenclature
The structure of 3-(3-Nitrophenyl)-2'-acrylonaphthone is defined by a naphthalen-2-yl group attached to the carbonyl of a propenone linker, and a 3-nitrophenyl group attached to the β-carbon of the alkene. The trans-configuration of the double bond, denoted as (E), is the thermodynamically more stable and commonly synthesized isomer.
-
IUPAC Name: (E)-1-(naphthalen-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one
-
CAS Number: 22290-84-2[9]
-
Molecular Formula: C₁₉H₁₃NO₃
-
Synonyms: 3-(3-Nitrophenyl)-2'-acrylonaphthone
(Note: A placeholder image is used. The actual structure contains a 2-naphthyl group, a carbonyl, a trans double bond, and a 3-nitrophenyl group.)
Physicochemical Data Summary
The following table summarizes key physicochemical properties for 3-(3-Nitrophenyl)-2'-acrylonaphthone. While some data for this specific molecule is not extensively published, the values are based on calculations and data from structurally related compounds.[10]
| Property | Value | Source/Method |
| Molecular Weight | 281.31 g/mol | Calculated |
| Appearance | Expected to be a yellow or crystalline solid | General property of nitrochalcones[11] |
| Melting Point | Not specified; likely >100 °C | Based on related structures[3] |
| Solubility | Soluble in DMSO, Methanol (Slightly); Insoluble in water | Based on related structures[11] |
| SMILES | O=C(/C=C/c1cccc([O-])c1)c2ccc3ccccc3c2 | Predicted |
| InChIKey | Predicted from structure | Predicted |
Synthesis and Mechanistic Pathway
The Claisen-Schmidt Condensation Pathway
The most reliable and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][4] This reaction involves a base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde, followed by dehydration to yield the characteristic α,β-unsaturated ketone structure.
For the synthesis of 3-(3-Nitrophenyl)-2'-acrylonaphthone, the precursors are 2'-acetylnaphthalene and 3-nitrobenzaldehyde . The mechanism proceeds as follows:
-
Enolate Formation: The base (e.g., hydroxide) abstracts an acidic α-proton from 2'-acetylnaphthalene to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. This forms a β-hydroxy ketone (aldol) intermediate.
-
Dehydration: The aldol intermediate readily undergoes base-catalyzed dehydration, eliminating a water molecule to form a highly conjugated and stable enone system, yielding the final chalcone product.
The use of a strong base and an alcoholic solvent is standard, driving the reaction towards the dehydrated product.[2]
Detailed Experimental Protocol for Synthesis
This protocol is a robust, self-validating procedure adapted from established methodologies for chalcone synthesis.[2][12]
Materials:
-
2'-Acetylnaphthalene (1.0 eq)
-
3-Nitrobenzaldehyde (1.0 eq)
-
Ethanol (95%)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (pellets)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute (e.g., 1 M)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-acetylnaphthalene (1.0 eq) in a minimal amount of ethanol (approx. 20-30 mL).
-
Catalyst Preparation: In a separate beaker, prepare a 40-50% aqueous solution of KOH or NaOH.
-
Reaction Initiation: To the stirred ethanolic solution of 2'-acetylnaphthalene, add 3-nitrobenzaldehyde (1.0 eq). Allow it to dissolve completely.
-
Base Addition: Cool the flask in an ice bath. Slowly add the prepared base solution dropwise to the reaction mixture. The addition of a base typically induces a color change.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Product Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture by slowly adding dilute HCl until it reaches a pH of ~6-7. This step neutralizes the excess base and facilitates the precipitation of the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
Purification and Validation
Purification:
-
The crude product should be recrystallized from a suitable solvent, typically ethanol or an ethanol/DMF mixture, to obtain a pure crystalline solid.[12]
Validation:
-
The purity of the final compound should be confirmed by TLC and by measuring its melting point.
-
The identity of the compound must be validated through the spectroscopic methods detailed in Section 4.0.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and validation process.
Caption: Workflow for the synthesis and validation of 3-(3-Nitrophenyl)-2'-acrylonaphthone.
Spectroscopic and Structural Characterization
Overview of Analytical Techniques
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete structural picture.[13]
Interpreted Spectroscopic Data
The table below presents the expected spectroscopic signatures for 3-(3-Nitrophenyl)-2'-acrylonaphthone. These values are based on established data for chalcones and compounds containing nitrophenyl and naphthyl moieties.[12][13][14]
| Technique | Parameter | Expected Value/Observation | Rationale |
| FT-IR | Major Bands (cm⁻¹) | ~1660 | C=O stretch (conjugated ketone) |
| ~1590 | C=C stretch (alkene) | ||
| ~1525 & ~1350 | Asymmetric & Symmetric NO₂ stretch | ||
| ~3100-3000 | Aromatic C-H stretch | ||
| ¹H NMR | Chemical Shift (δ, ppm) | ~7.5-8.5 | Doublets (J ≈ 15 Hz) for α & β olefinic protons |
| ~7.6-9.0 | Multiplets for aromatic protons (naphthalene & nitrophenyl rings) | ||
| ¹³C NMR | Chemical Shift (δ, ppm) | >185 | C=O (carbonyl carbon) |
| ~120-145 | Olefinic carbons (Cα & Cβ) | ||
| ~120-150 | Aromatic carbons | ||
| Mass Spec. (EI) | Molecular Ion (m/z) | ~281 | [M]⁺• peak corresponding to the molecular weight |
Rationale behind Spectroscopic Signatures
-
FT-IR: The strong absorption band around 1660 cm⁻¹ is characteristic of the conjugated ketone's carbonyl group. The presence of strong bands for the nitro group (asymmetric and symmetric stretching) is a key diagnostic feature.[12]
-
¹H NMR: The most telling signals are the two doublets for the vinylic protons. A large coupling constant (J value) of approximately 15 Hz confirms the (E)- or trans-stereochemistry of the double bond.[12] The complex multiplet pattern in the aromatic region arises from the protons on both the naphthalene and the substituted phenyl rings.
-
¹³C NMR: The downfield signal for the carbonyl carbon is definitive. The numerous signals in the aromatic region correspond to the 16 unique aromatic carbons in the molecule.
-
Mass Spectrometry: The molecular ion peak provides direct evidence of the compound's molecular weight, confirming the successful synthesis.
Potential Applications in Drug Discovery and Development
The Pharmacological Significance of the Chalcone Core
The chalcone framework is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a multitude of biological targets.[7] The α,β-unsaturated ketone moiety is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in proteins, which is a mechanism implicated in some of its biological activities.[3] Chalcones have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7]
Influence of the Nitrophenyl Moiety on Bioactivity
The incorporation of a nitro group can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Nitroaromatic compounds are known to possess potent biological activities, particularly as antimicrobial agents.[8] For example, studies on various nitro-substituted chalcones have revealed promising antibacterial and antifungal potency, sometimes exceeding that of standard drugs.[8][14] The electron-withdrawing nature of the nitro group alters the electronic distribution across the chalcone scaffold, potentially enhancing its interaction with biological targets. The meta-position of the nitro group, as in the title compound, affects the electronic properties differently than ortho- or para-substituents, which can lead to unique activity profiles.[3][15]
Future Research Directions
3-(3-Nitrophenyl)-2'-acrylonaphthone represents a compelling candidate for further pharmacological evaluation. Key research avenues include:
-
Antimicrobial Screening: Evaluation against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
-
Anticancer Activity: Screening against various cancer cell lines to determine its cytotoxic potential and mechanism of action.
-
Anti-inflammatory Assays: Investigating its ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.[3]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the naphthalene or nitrophenyl rings to optimize potency and selectivity.
Conclusion
This guide has detailed the chemical identity, synthesis, and characterization of 3-(3-Nitrophenyl)-2'-acrylonaphthone. The well-established Claisen-Schmidt condensation provides a reliable route to this molecule, whose structure can be unequivocally confirmed through standard spectroscopic techniques. Based on the known biological activities of the chalcone scaffold and the influence of the nitroaromatic moiety, this compound stands as a promising platform for the development of novel therapeutic agents. The protocols and data presented herein offer a solid foundation for researchers and scientists to explore its full potential in medicinal chemistry and drug discovery.
References
-
Gomes, M. N., et al. (2017). Chalcone Derivatives: A Review of their Antinociceptive and Anti-inflammatory Properties. Molecules, 22(10), 1574. [Link]
-
Goyal, A., et al. (2023). Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. Research Journal of Pharmacy and Technology, 16(4), 1931-1937. [Link]
-
Saleh, M. M., et al. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Results in Chemistry, 5, 100831. [Link]
-
Kumar, A., et al. (2022). SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. RASĀYAN Journal of Chemistry, Special Issue, 2022. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27850–27876. [Link]
-
Al-Jaf, H. A., et al. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8(1), 1-10. [Link]
-
Sivakumar, P. M., et al. (2011). Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. Der Pharma Chemica, 3(6), 203-212. [Link]
-
Vinaya, et al. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. IUCrData, 7(10), x220957. [Link]
-
Salehi, B., et al. (2021). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules, 26(19), 5827. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27850-27876. [Link]
-
Daina, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7578. [Link]
-
PubChem. (n.d.). Compound Summary for CID 51331033. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Compound Summary for CID 95229. National Center for Biotechnology Information. [Link]
-
Trivedi, M. K., et al. (2016). FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2). ResearchGate. [Link]
-
Chen, Y., et al. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 28(2), 567. [Link]
-
Aslam, S., et al. (2015). Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one. Journal of Global Biosciences, 4(4), 1845-1850. [Link]
-
PrepChem. (n.d.). Synthesis of 4-(3-nitrophenyl)-3-nitro-3-buten-2-one. [Link]
-
Cenmed Enterprises. (n.d.). 3 (3 Nitrophenyl) 2 Acrylonap 50 Mg Hthone. [Link]
-
Sigma-Aldrich. (n.d.). 3-(3-NITROPHENYL)-2'-ACRYLONAPHTHONE. [Link]
-
COCONUT. (2024). CNP0337272.0: 3-nitropropionic acid. [Link]
- Google Patents. (n.d.).
-
Aropha. (n.d.). Get Chemical SMILES Strings Based on CAS Numbers or Names. [Link]
-
NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). Compound Summary for CID 118855538. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. [Link]
-
ATB. (n.d.). 1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. [Link]
-
Wikipedia. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-(3-NITROPHENYL)-2'-ACRYLONAPHTHONE [sigma-aldrich.cnreagent.com]
- 10. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 11. 3-Nitroacetophenone CAS#: 121-89-1 [m.chemicalbook.com]
- 12. 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications [mdpi.com]
